molecular formula C15H10Cl2N2O3S B2721867 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide CAS No. 320421-60-1

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide

Cat. No.: B2721867
CAS No.: 320421-60-1
M. Wt: 369.22
InChI Key: QUXWFENSGWVOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes dichlorobenzene, cyano, and methylsulfonyl functional groups. Its unique chemical properties make it valuable in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 3-cyano-4-(methylsulfonyl)aniline.

    Amidation Reaction: The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-cyano-4-(methylsulfonyl)aniline to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products

    Substitution: Formation of methoxy derivatives.

    Reduction: Conversion to amine derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide has several applications in scientific research:

    Pharmaceutical Research: Used as an intermediate in the synthesis of potential drug candidates.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-N-(3-cyano-4-(methylthio)phenyl)benzenecarboxamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzamide: Similar structure but lacks the carboxamide group.

Uniqueness

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is unique due to the presence of both cyano and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.

Properties

IUPAC Name

2,5-dichloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S/c1-23(21,22)14-5-3-11(6-9(14)8-18)19-15(20)12-7-10(16)2-4-13(12)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXWFENSGWVOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.